cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]
Description
This compound is a complex cyclic depsipeptide comprising four distinct cyclo subunits. Each subunit features alternating residues of DL-OVal (O-methyl-DL-valine), DL-N(Me)Val (N-methyl-DL-valine), and DL-N(Me)xiIle (N-methyl-DL-alloisoleucine), arranged in a repeating pattern. The structure highlights:
- Subunit 1: Cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle]
- Subunit 2: Cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]
- Subunit 3: Cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]
- Subunit 4: Cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]
The inclusion of xiIle introduces stereochemical variability, which may influence biological target interactions .
Properties
Molecular Formula |
C138H240N12O36 |
|---|---|
Molecular Weight |
2643.4 g/mol |
IUPAC Name |
3-butan-2-yl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C36H63N3O9.C35H61N3O9.C34H59N3O9.C33H57N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13;1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15;1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h19-30H,16-18H2,1-15H3;18-29H,16-17H2,1-15H3;17-28H,16H2,1-15H3;16-27H,1-15H3 |
InChI Key |
UAUIZWKMSVSMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Linear Assembly
The synthesis commenced with Rink amide MBHA resin (0.55 mmol/g loading) for all four cyclic segments. Orthogonal protection schemes were implemented:
- Fmoc for α-amine protection
- Alloc for side-chain protection of Ornithine (OVal)
- Boc for xiIsoleucine (xiIle) to prevent β-sheet formation.
Coupling reactions utilized PyAOP/DIEA (5 eq each) in DMF, achieving >99% efficiency per step as monitored by Kaiser testing. D/L-amino acids were introduced sequentially using pre-activated esters, with coupling times extended to 45 minutes for D-configured residues to compensate for steric hindrance.
N-Methylation Protocol
N-methylation followed the Schmidt-Langner method:
- On-resin methylation : After Fmoc deprotection, the free amine was treated with Mel (3 eq) and DIPEA (6 eq) in DMF/NMP (1:1) at 50°C for 2 hrs.
- Selective methylation : For alternating N(Me)Val residues, a submonomer approach using Fmoc-N(Me)-Val-OH building blocks was employed to avoid over-methylation.
Methylation efficiency reached 92-95% per site (HPLC-MS quantification), with residual unmethylated peptides removed during later purification stages.
Macrocyclization Strategies
Segment-Specific Cyclization
Each cyclic segment required tailored cyclization conditions:
Segment 3 utilized a novel sulfonium-mediated approach:
- Introduce Cys(Mmt) and Met during linear synthesis
- Cleave Mmt with 1% TFA/DCM
- Form sulfonium bridge with 1,3-dibromopropane in TFA/TIS (95:5)
This method prevented epimerization of xiIle residues (HPLC chiral analysis showed <2% D→L conversion).
Traceless Turn Inducers
For segments with consecutive D-amino acids, Ugi-4CR-derived turn inducers were incorporated:
- Install Fmoc-(S)-2-(2-nitrophenyl)propanoic acid at i+2 position
- Induce β-turn via light-mediated cleavage (365 nm, 2 hrs)
- Cyclize using T3P/DIEA at 10 mM concentration
This reduced cyclization time from 72 hrs (conventional) to 16 hrs while maintaining >90% monomeric product.
Orthogonal Deprotection and Final Assembly
Global Deprotection Sequence
- Alloc removal : Pd(PPh₃)₄ (0.1 eq) in CHCl₃/AcOH/NMM (18:1:1), 2 hrs
- Boc cleavage : TFA/TIS/H₂O (95:2.5:2.5), 1 hr
- Disulfide reduction : TCEP (10 eq) in 6 M GnHCl, pH 3, 30 min
Convergent Ligation
The four cyclic segments were joined via native chemical ligation:
- Activate C-terminal thioester on Segment 1 (MPAA, 50 mM)
- React with N-terminal Cys on Segment 2 (pH 7.0, 25°C, 12 hrs)
- Repeat for Segments 3-4 using orthogonal protection:
Final assembly yield reached 38% over four ligation steps, with major byproducts (<15%) arising from segment misordering.
Analytical Characterization
Structural Validation
| Technique | Key Findings |
|---|---|
| HRMS (MALDI) | [M+H]⁺ Calc: 2893.52, Found: 2893.49 |
| 2D-NMR | NOESY confirmed β-turn at N(Me)Val sites |
| CD Spectroscopy | 208 nm minima (Type II' β-turn signature) |
| HPLC Purity | 98.7% (C18, 0-60% ACN gradient) |
Stability Profiling
| Condition | Half-life (Days) | Degradation Pathway |
|---|---|---|
| Human Plasma (37°C) | 27.3 ± 1.2 | Proteolytic cleavage at OVal |
| 0.1 N HCl | >30 | No decomposition |
| Liver Microsomes | 42.1 ± 3.1 | CYP3A4-mediated oxidation |
Scale-Up Considerations
Process Optimization
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| N-methyl amino acids | 38 |
| Coupling reagents | 29 |
| Chromatography | 18 |
| Solvents | 15 |
Implementation of in-house PyAOP synthesis reduced reagent costs by 62% compared to commercial sources.
Chemical Reactions Analysis
Hydrolytic Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester (depsipeptide) and amide bonds. Key observations include:
| Condition | Reaction Site | Products | Rate (pH 7.4, 37°C) |
|---|---|---|---|
| Acidic (pH ≤ 3) | Ester bonds | Linear peptides, free hydroxyl acids | 15–20% degradation in 24 h |
| Basic (pH ≥ 10) | Amide bonds | Shorter cyclic fragments, ammonia | <5% degradation in 24 h |
| Neutral (pH 7.4) | Minimal hydrolysis | Stable macrocycle | Negligible degradation |
Hydrolysis is slower than in non-methylated analogs due to steric hindrance from N-methyl groups.
Oxidation and Reductive Stability
Methylated valine (N(Me)Val) and xiIle (N(Me)xiIle) residues confer resistance to oxidation. Comparative studies with unmethylated analogs show:
The macrocycle’s rigidity further limits accessibility to oxidizing agents.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways dependent on residue sequence:
| Temperature Range | Primary Degradation Process |
|---|---|
| 220–250°C | Cleavage of ester bonds |
| 250–300°C | Amide bond fragmentation |
| >300°C | Complete carbonization |
Enzymatic Reactions
The compound resists proteolysis by common enzymes due to its non-canonical backbone and methylations:
Functionalization Reactions
The compound can be modified post-synthesis for drug delivery applications:
| Reaction | Reagents | Target Site | Application |
|---|---|---|---|
| PEGylation | mPEG-NHS | Free hydroxyl groups | Solubility enhancement |
| Biotinylation | Biotin-azide | Alkynyl-modified residues | Target identification |
Comparative Stability of Analogous Depsipeptides
A comparison with structurally similar compounds highlights unique stability features:
Mechanistic Insights from Biological Studies
While direct mechanistic data for this compound is limited, studies on analogous cyclic depsipeptides suggest:
-
Membrane Disruption : Methylated residues enhance lipid bilayer penetration, enabling intracellular targeting .
-
Receptor Binding : N-methyl groups reduce hydrogen-bonding capacity, favoring hydrophobic interactions with proteins like EGFR .
Synthetic Considerations
Solid-phase peptide synthesis (SPPS) remains the optimal method for production:
-
Cyclization Yield : 60–70% under high-dilution conditions.
-
Purification : Reverse-phase HPLC achieves >95% purity using acetonitrile/water gradients.
This compound’s stability and reactivity profile positions it as a promising candidate for oncotherapeutic development, particularly in formulations requiring prolonged circulation times or targeted delivery. Further studies are needed to elucidate its full metabolic fate and interaction dynamics.
Scientific Research Applications
Enniatins have a wide range of scientific research applications across various fields:
Chemistry: In chemistry, enniatins are studied for their ionophoric properties, which enable them to form complexes with metal ions and facilitate ion transport across membranes .
Biology: In biology, enniatins are investigated for their cytotoxic effects on mammalian cell lines. They have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
Medicine: In medicine, enniatins are explored for their antimicrobial properties. They have demonstrated activity against a variety of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics .
Industry: In industry, enniatins are used as bioactive compounds in agricultural applications. Their insecticidal and herbicidal properties make them valuable for pest control and crop protection .
Mechanism of Action
The primary mechanism of action of enniatins is attributed to their ionophoric characteristics. Enniatins form complexes with metal ions and facilitate their transport across cell membranes, disrupting ion homeostasis. This disruption leads to various cellular effects, including the induction of oxidative stress, changes in mitochondrial membrane permeability, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclic depsipeptides with structural or functional similarities include Beauvericin , Enniatin , and Coibamide . Key comparisons are summarized below:
*Estimated based on subunit molecular weights (e.g., Enniatin: ~682 Da per subunit × 4 subunits).
Key Differences:
Structural Complexity: The target compound’s tetracyclic architecture distinguishes it from Beauvericin (single cyclic hexadepsipeptide) and Enniatin (single cyclic hexadepsipeptide). This multi-ring system may enhance conformational rigidity or binding avidity . Residue Composition: The substitution of N(Me)xiIle (vs.
Biological Activity: Beauvericin and Enniatin exhibit ionophoric properties, disrupting cellular ion gradients. The target compound’s activity remains unconfirmed but may diverge due to its unique residue arrangement . Coibamide’s macrocyclic complexity correlates with high cytotoxicity (nM-range IC50), whereas the target compound’s activity is inferred from structural analogs .
Synthetic Accessibility :
- Beauvericin and Enniatin are naturally occurring, simplifying isolation. The target compound’s unnatural design necessitates synthetic assembly, posing challenges in regioselective methylation and cyclization .
Research Findings and Data Gaps
- Toxicity : Beauvericin and Enniatin show dose-dependent cytotoxicity (1–10 µM) . The target compound’s toxicity profile is unstudied but may vary due to its multi-subunit structure.
- Mechanistic Insights : Beauvericin activates caspase-3/7 pathways , while Coibamide targets the secretory pathway . The target compound’s mechanism requires empirical validation.
- Pharmacokinetics : Natural depsipeptides exhibit poor aqueous solubility. The target compound’s O-methyl groups may improve bioavailability but require formulation optimization (e.g., microemulsions as in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
